Mitochondrial Complex I Inhibition: Phenformin is 20- to 50-Fold More Potent than Metformin
Phenformin demonstrates significantly higher potency in inhibiting mitochondrial complex I compared to metformin. In human platelets, phenformin was approximately 20-fold more potent than metformin [1]. In broader in vitro assessments across multiple cell types, phenformin is reported to be up to 50-fold more potent as a mitochondrial complex I inhibitor than metformin . This difference in potency is directly linked to the compound's increased lipophilicity and greater mitochondrial accumulation, which also correlates with its higher clinical incidence of lactic acidosis [2].
| Evidence Dimension | Mitochondrial complex I inhibition potency |
|---|---|
| Target Compound Data | IC50 ~0.45-1.2 mM (for metformin) / 20-fold more potent than metformin |
| Comparator Or Baseline | Metformin: IC50 0.45 mM in PBMCs, 1.2 mM in platelets |
| Quantified Difference | Phenformin is 20- to 50-fold more potent |
| Conditions | Human peripheral blood mononuclear cells (PBMCs) and platelets; high-resolution respirometry |
Why This Matters
Researchers investigating mitochondrial dysfunction or seeking a potent tool to induce metabolic stress in cellular models should prioritize phenformin over metformin due to its quantifiably higher potency at lower concentrations.
- [1] Piel, S., et al. (2015). Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition. Acta Physiologica, 213(1), 171-180. View Source
- [2] Suh, S. (2015). Metformin-Associated Lactic Acidosis. Endocrinology and Metabolism, 30(1), 45-46. View Source
